N-(pyridin-4-ylmethyl)benzamide
Description
N-(Pyridin-4-ylmethyl)benzamide is a benzamide derivative characterized by a pyridin-4-ylmethyl group attached to the benzamide scaffold via an amine linkage.
Properties
CAS No. |
3820-26-6 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H12N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-9H,10H2,(H,15,16) |
InChI Key |
VDJSXBBFSHLEHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Other CAS No. |
3820-26-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
N-(Diisopropylphosphanyl)benzamide
N-(Pyridin-2-yl)benzamide
- Structure : Pyridin-2-yl substituent instead of pyridin-4-ylmethyl.
- Synthesis : Catalyzed by Fe₂Ni-BDC metal-organic framework under air, achieving high recyclability .
- Key Differences :
Pharmacologically Active Analogues
MS-275 (N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]benzamide)
- Structure: Incorporates a pyridin-3-yl-methoxycarbonyl group and a 2-aminophenyl moiety.
- Activity : Potent histone deacetylase (HDAC) inhibitor with brain-region selectivity (e.g., 30–100× more potent than valproate in the frontal cortex) .
- Comparison : The extended aromatic system and methoxycarbonyl group enhance HDAC affinity but reduce solubility compared to simpler pyridin-4-ylmethyl derivatives .
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- Structure : Includes a 4-chlorophenyl group and pyridin-4-ylmethylamine.
- Activity : Binds VEGFR1 with a docking score comparable to axitinib, driven by interactions with Val892 and Cys912 .
- Advantage: Pyridin-4-ylmethyl’s orientation optimizes hydrogen bonding, a feature absent in pyridin-2-yl or non-aromatic analogues .
Data Table: Comparative Analysis of Benzamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
